1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Indole Structure: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Final Coupling: The benzimidazole and indole structures are then coupled using appropriate linkers and reagents under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole moieties under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: TBHP, potassium permanganate (KMnO4)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)
Catalysts: Nickel, palladium
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Benzimidazol-2-yl)ethanol: A simpler benzimidazole derivative with similar biological activity.
1-Methyl-2-trichloroacetylimidazole: Another benzimidazole derivative with distinct chemical properties.
Uniqueness
1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide stands out due to its complex structure, which combines the properties of both benzimidazole and indole moieties. This unique combination enhances its potential for diverse applications in various scientific fields .
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[(1-methylbenzimidazol-2-yl)methyl]indole-3-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-24-19-10-6-4-8-17(19)23-20(24)13-22-21(26)16-14-25(11-12-27-2)18-9-5-3-7-15(16)18/h3-10,14H,11-13H2,1-2H3,(H,22,26) |
InChI Key |
UDLCCPFXDSCCQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CN(C4=CC=CC=C43)CCOC |
Origin of Product |
United States |
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